molecular formula C5H14N2S2 B146764 Dimethylammonium dimethyldithiocarbamate CAS No. 598-64-1

Dimethylammonium dimethyldithiocarbamate

Cat. No. B146764
CAS RN: 598-64-1
M. Wt: 166.3 g/mol
InChI Key: UVOFGKIRTCCNKG-UHFFFAOYSA-N
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Description

Dimethylammonium dimethyldithiocarbamate (DMADTC) is an organosulfur compound that has been used in a variety of scientific applications. It is a dithiocarbamate that contains two nitrogen atoms and two sulfur atoms, and is used as a reagent in organic synthesis, as an additive in polymers, and as a reagent in analytical chemistry. DMADTC has been studied for its biochemical and physiological effects, and has been found to possess a number of advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis Applications
Dimethylammonium dimethyldithiocarbamate (DMDTC) is utilized in various synthesis processes. It serves as a reusable reaction medium in the synthesis of monoarylidene cyclopentanones, which are used as dipolarophiles in the cycloaddition reaction of an azomethine ylide for spiropyrrolidines synthesis using microwave methodology (Sridhar, Gunasundari, & Raghunathan, 2007). Additionally, it catalyzes the synthesis of monoarylidene and unsymmetrical diarylidene cycloalkanones in water and ethanol, offering an environmentally friendly approach to synthesizing pharmaceutically important unsymmetrical natural product analogs (Din & Rodrigues-Filho, 2016).

Vulcanization Accelerator
In the field of polymer science, DMDTC has been researched for its role in accelerating sulfur vulcanization in rubbers. It has been shown to display thermal stability and react with certain curatives without decomposition at vulcanization temperatures, making it a potential vulcanization accelerator (Shumane, Gradwell, & Mcgill, 2001).

Environmental Applications
DMDTC plays a role in environmental science, particularly in water treatment systems. It has been studied for the removal of N,N-dimethyldithiocarbamate in an anaerobic-anoxic-oxic activated sludge system, with biodegradation being the dominant mechanism for its removal, which can effectively prevent the formation of harmful byproducts during disinfection processes (Li, Cao, & Wang, 2014). Additionally, its ecotoxicity has been assessed in relation to heavy metal chelation and its impact on marine organisms, providing important insights for environmental risk assessments (Wang et al., 2020).

Resource Recovery
DMDTC has also been applied in the recovery of metals such as cobalt and nickel from industrial waste. It has been used in the extraction of these metals from the leach liquor of manganese-rich slag, demonstrating its potential in recycling low-grade metal resources (He et al., 2019).

Mechanism of Action

Target of Action

Dimethylammonium dimethyldithiocarbamate (also known as dimethylazanium;N,N-dimethylcarbamodithioate) is a type of dithiocarbamate compound. Dithiocarbamates are known for their strong metal binding capacity, acting as enzyme inhibitors . They inhibit catalytic and regulatory thiol groups of cytoplasm constituents .

Mode of Action

The mode of action for distal peripheral neuropathy is postulated to be associated with the release of carbon disulfide (CS2), a causative agent for peripheral . This suggests that this compound may interact with its targets by releasing CS2, which then interacts with the nervous system.

Biochemical Pathways

Given its potential to release cs2 and its strong metal binding capacity, it’s plausible that it could affect various biochemical pathways involving metal-dependent enzymes and nervous system function .

Pharmacokinetics

For instance, its strong metal binding capacity could influence its distribution and metabolism within the body .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential to interact with a wide range of metal-dependent enzymes and its potential impact on the nervous system

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of metal ions in the environment could potentially influence the compound’s mode of action, given its strong metal binding capacity . Additionally, factors such as temperature, pH, and the presence of other chemicals could also influence its stability and efficacy.

Safety and Hazards

Dimethylammonium dimethyldithiocarbamate is known to cause skin irritation and serious eye irritation . It is also suspected of causing genetic defects . Safety precautions include washing hands and face thoroughly after handling, wearing protective gloves, eye protection, and avoiding skin contact .

Future Directions

While specific future directions for Dimethylammonium dimethyldithiocarbamate were not found, dithiocarbamates have wide applications in various fields such as accelerating vulcanization, acting as flotation agents, agriculture (pesticide), biology, materials science, medicine, organic synthesis, photo-stabilizing polymers, and protecting radiators . This suggests potential future research and applications in these areas.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Dimethylammonium dimethyldithiocarbamate involves the reaction between dimethylamine and carbon disulfide to form dimethyldithiocarbamic acid, which is then neutralized with dimethylamine to form the final product.", "Starting Materials": [ "Dimethylamine", "Carbon disulfide" ], "Reaction": [ { "Step 1": "Add dimethylamine to a reaction flask", "Conditions": "Room temperature, under nitrogen atmosphere" }, { "Step 2": "Add carbon disulfide dropwise to the reaction flask while stirring", "Conditions": "Room temperature, under nitrogen atmosphere" }, { "Step 3": "Heat the reaction mixture to reflux for 2 hours", "Conditions": "Under nitrogen atmosphere" }, { "Step 4": "Cool the reaction mixture to room temperature", "Conditions": "Under nitrogen atmosphere" }, { "Step 5": "Add sodium hydroxide solution to the reaction mixture to neutralize the dimethyldithiocarbamic acid", "Conditions": "Room temperature, under nitrogen atmosphere" }, { "Step 6": "Add excess dimethylamine to the reaction mixture to form Dimethylammonium dimethyldithiocarbamate", "Conditions": "Room temperature, under nitrogen atmosphere" }, { "Step 7": "Filter the product and wash with cold ethanol", "Conditions": "Under nitrogen atmosphere" }, { "Step 8": "Dry the product under vacuum", "Conditions": "Room temperature, under vacuum" } ] }

CAS RN

598-64-1

Molecular Formula

C5H14N2S2

Molecular Weight

166.3 g/mol

IUPAC Name

dimethylcarbamodithioic acid;N-methylmethanamine

InChI

InChI=1S/C3H7NS2.C2H7N/c1-4(2)3(5)6;1-3-2/h1-2H3,(H,5,6);3H,1-2H3

InChI Key

UVOFGKIRTCCNKG-UHFFFAOYSA-N

SMILES

C[NH2+]C.CN(C)C(=S)[S-]

Canonical SMILES

CNC.CN(C)C(=S)S

Other CAS RN

598-64-1

Pictograms

Irritant

synonyms

Carbamic acid dimethyldithio dimethylamine salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence of water affect the thermal decomposition of Thiram, and how is DMADC involved?

A3: Thiram, a related compound, decomposes in the presence of water, yielding carbon disulfide, tetramethylthiourea, and DMADC []. While initially thought to be an intermediate in this decomposition, further research suggests that DMADC is a product of a separate, minor reaction pathway []. The majority of Thiram decomposes into tetramethylthiourea and carbon disulfide through Bis(dimethylthiocarbamoyl) monosulfide [].

Q2: Does DMADC interact with other vulcanization accelerators like Tetramethylthiuram disulfide (TMTD) or ZDMC?

A5: Research indicates that DMADC does not react with TMTD or ZDMC []. This lack of interaction simplifies the formulation of rubber compounds containing multiple accelerators.

Q3: What are the solubility properties of DMADC?

A6: DMADC demonstrates good solubility in polar solvents like water, methanol, ethanol, acetone, and chloroform []. Conversely, it shows limited solubility in non-polar solvents such as carbon disulfide, benzene, and ether. It's worth noting that DMADC is insoluble in n-hexane and petroleum ether [].

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